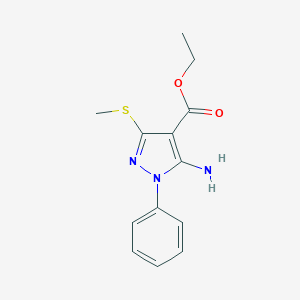
1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyrazinone family and is known for its unique chemical structure and properties.
Mechanism Of Action
The mechanism of action of 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of immune cells. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases due to its ability to reduce oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one in lab experiments is its unique chemical structure and properties. It has been found to possess potent anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand how it exerts its anti-inflammatory and anti-tumor effects. Additionally, researchers could explore ways to improve the solubility of the compound to make it more suitable for in vivo studies. Finally, more studies could be conducted to investigate the safety and efficacy of 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one in humans.
Conclusion:
In conclusion, 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one is a chemical compound with promising therapeutic applications. Its unique chemical structure and properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesis Methods
The synthesis of 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one involves the reaction of 3,5-dichloro-6-methylpyrazin-2(1H)-one with benzyl bromide in the presence of a base. The reaction takes place at room temperature and yields 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one as a white solid.
Scientific Research Applications
1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one has shown potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
173200-35-6 |
|---|---|
Product Name |
1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one |
Molecular Formula |
C12H10Cl2N2O |
Molecular Weight |
269.12 g/mol |
IUPAC Name |
1-benzyl-3,5-dichloro-6-methylpyrazin-2-one |
InChI |
InChI=1S/C12H10Cl2N2O/c1-8-10(13)15-11(14)12(17)16(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
ZDYCSKHTKTYOAA-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=O)N1CC2=CC=CC=C2)Cl)Cl |
Canonical SMILES |
CC1=C(N=C(C(=O)N1CC2=CC=CC=C2)Cl)Cl |
synonyms |
1-benzyl-3,5-dichloro-6-Methylpyrazin-2(1H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,3-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B185267.png)




![5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B185275.png)




![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)


